4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, and a difluorobenzothiazolyl moiety
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.
Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base such as triethylamine.
Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the intermediate with butanoyl chloride in the presence of a base.
Final Coupling: The final coupling step involves the reaction of the benzylamine with the intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or difluorobenzothiazolyl positions, using reagents such as alkyl halides or nucleophiles.
Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or modulator of specific enzymes, such as cytochrome P450 enzymes, proteases, or kinases. It may also interact with G-protein coupled receptors or other signaling pathways, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide can be compared with other similar compounds, such as:
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: This compound shares the difluorobenzothiazolyl moiety but differs in the presence of a benzohydrazide group instead of the benzenesulfonyl and butanamide groups.
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide: This compound also contains the difluorobenzothiazolyl moiety but has a piperidinylsulfonyl group instead of the benzenesulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2O3S2/c25-18-14-20(26)23-21(15-18)32-24(27-23)28(16-17-8-3-1-4-9-17)22(29)12-7-13-33(30,31)19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNFTYVJBKBINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.